10H-phenothiazin-2-ol
Overview
Description
10H-phenothiazin-2-ol is an organic compound belonging to the phenothiazine class of heterocyclic compounds. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, chemistry, and industry. The compound has a molecular formula of C12H9NOS and is characterized by a tricyclic structure consisting of two benzene rings fused to a thiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
10H-phenothiazin-2-ol can be synthesized through various methods. One common approach involves the cyclization of 2-substituted diphenyl sulfides. For example, the reaction of diphenylamine with sulfur can yield phenothiazine derivatives. Another method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of base catalysts such as triethylamine. The reaction conditions typically include the use of chloroacetyl chloride for the cyclization of Schiff bases . These methods allow for the efficient production of phenothiazine derivatives on a larger scale.
Chemical Reactions Analysis
Types of Reactions
10H-phenothiazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
10H-phenothiazin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-phenothiazin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, leading to its antimicrobial and anticancer effects. The specific molecular targets and pathways depend on the particular application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of 10H-phenothiazin-2-ol, known for its neuroleptic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent also derived from phenothiazine.
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxyl group at the 2-position. This modification enhances its chemical reactivity and biological activity compared to other phenothiazine derivatives. The compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
10H-phenothiazin-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)15-12/h1-7,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOKLSLPLGDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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